Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Description
Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.244. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic molecule that is part of the 3-azabicyclo[3.1.0]hexane (3-ABH) family . Compounds in this family have been found to act on various biological targets and are actively used in drug design . .
Mode of Action
The exact mode of action of Tert-butyl 2-cyano-4-oxo-3-azabicyclo[31Compounds in the 3-abh family are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl 2-cyano-4-oxo-3-azabicyclo[313-abh derivatives are often present in molecules capable of acting on various biological targets and are actively used in drug design . These compounds can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
The molecular and cellular effects of Tert-butyl 2-cyano-4-oxo-3-azabicyclo[313-abh derivatives are known to have a variety of effects, depending on their specific targets .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 2-cyano-4-oxo-3-azabicyclo[31Like all chemical compounds, its activity and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8(5-12)6-4-7(6)9(13)14/h6-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHYFTWLIMRDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C2CC2C1=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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